![molecular formula C17H16O4 B12545932 Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate CAS No. 144152-91-0](/img/structure/B12545932.png)
Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two methyl groups and two carboxylate groups attached to a biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate typically involves the reaction of 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Electrophilic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products
Oxidation: 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylic acid.
Reduction: Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarbinol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Scientific Research Applications
Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active biphenyl dicarboxylic acid, which can then interact with various enzymes and receptors in biological systems. The biphenyl structure allows for π-π interactions with aromatic amino acids in proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler structure without the methyl and carboxylate groups.
2,2’-Dimethylbiphenyl: Similar structure but lacks the carboxylate groups.
Dimethyl biphenyl-4,4’-dicarboxylate: Similar ester groups but different substitution pattern.
Uniqueness
Dimethyl 2’-methyl[1,1’-biphenyl]-2,3-dicarboxylate is unique due to the specific positioning of its methyl and carboxylate groups, which confer distinct chemical reactivity and biological activity compared to other biphenyl derivatives.
Properties
CAS No. |
144152-91-0 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
dimethyl 3-(2-methylphenyl)benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C17H16O4/c1-11-7-4-5-8-12(11)13-9-6-10-14(16(18)20-2)15(13)17(19)21-3/h4-10H,1-3H3 |
InChI Key |
ZPQNNOZKZDILCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=CC=C2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


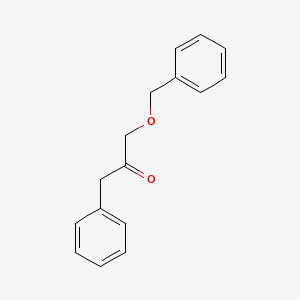
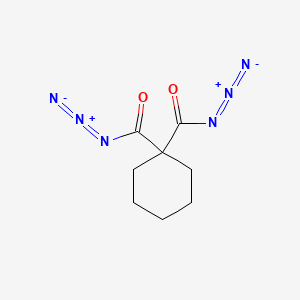
![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)

![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
![5-[5-(5-Carboxythiophen-2-yl)-4-pentylthiophen-2-yl]thiophene-2-carboxylic acid](/img/structure/B12545890.png)
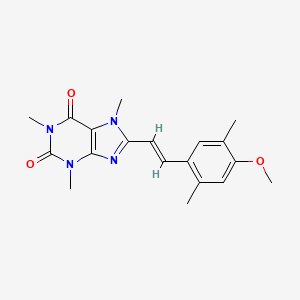
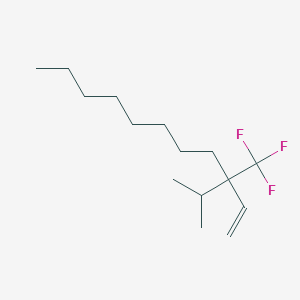
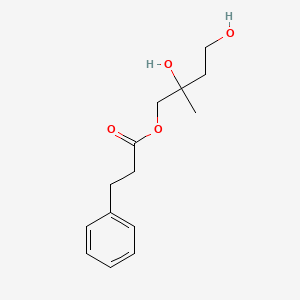
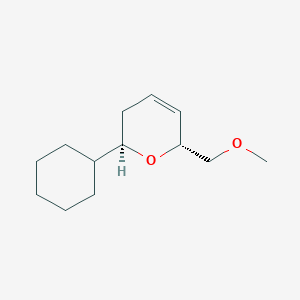
![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
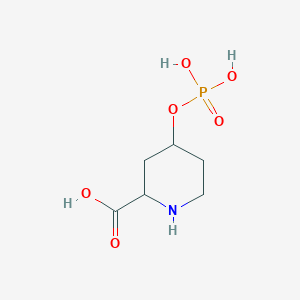
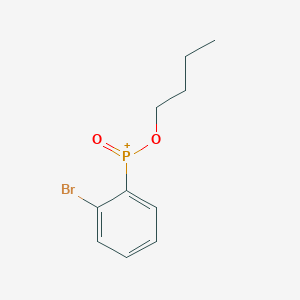
![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
